pNPS-DHA

描述

属性

IUPAC Name |

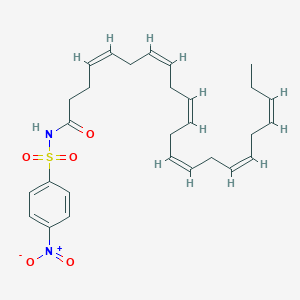

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(4-nitrophenyl)sulfonyldocosa-4,7,10,13,16,19-hexaenamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)29-36(34,35)27-24-22-26(23-25-27)30(32)33/h3-4,6-7,9-10,12-13,15-16,18-19,22-25H,2,5,8,11,14,17,20-21H2,1H3,(H,29,31)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIWFKLOBZZOII-KUBAVDMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to p-Nitrophenyl S-Docosahexaenoyl (pNPS-DHA): A Novel Chromogenic Substrate for Thiolase and Esterase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-nitrophenyl S-docosahexaenoyl (pNPS-DHA), a novel, hypothetical chromogenic substrate designed for the sensitive and continuous monitoring of enzymes that metabolize docosahexaenoic acid (DHA), such as specific thiolases or esterases. Given the critical role of DHA in neurobiology, inflammation, and cellular signaling, tools that facilitate the study of its metabolic pathways are of paramount importance. This document outlines the theoretical basis for this compound, its proposed mechanism of action in enzymatic assays, detailed hypothetical experimental protocols, and potential applications in drug discovery and biochemical research. All data presented are illustrative and intended to guide researchers in the potential application of such a tool.

Introduction to this compound

Docosahexaenoic acid (DHA) is a 22-carbon omega-3 polyunsaturated fatty acid that is a crucial component of cell membranes, particularly in the brain and retina.[1][2] Its metabolism is intricately linked to a variety of physiological processes, including the resolution of inflammation, neuroprotection, and the modulation of signal transduction pathways.[3][4] The study of enzymes that process DHA is essential for understanding these roles and for developing therapeutic interventions for related diseases.

This compound is conceptualized as a synthetic molecule where DHA is linked to a p-nitrophenyl group via a thioester bond. This design leverages the chromogenic properties of the p-nitrophenolate anion, which is released upon enzymatic cleavage of the thioester bond. The production of p-nitrophenolate can be monitored spectrophotometrically in real-time, providing a direct measure of enzyme activity.

Chemical Structure:

-

Name: p-Nitrophenyl S-Docosahexaenoyl

-

Abbreviation: this compound

-

Molecular Formula: C28H35NO3S

-

Structure: A DHA molecule connected through a thioester linkage to a p-nitrophenyl group.

Principle of the Enzymatic Assay

The core utility of this compound lies in its function as a chromogenic substrate. In the presence of an enzyme with appropriate thiolase or esterase activity, the thioester bond of this compound is hydrolyzed. This reaction releases DHA and p-nitrothiophenol. In a basic buffer, p-nitrothiophenol is ionized to the p-nitrothiophenolate anion, which exhibits a strong absorbance at approximately 412 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

Figure 1: Conceptual workflow of the this compound enzymatic assay.

Hypothetical Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Purified enzyme of interest (e.g., a specific acyl-CoA thiolase)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA

-

96-well microplate, UV-transparent

-

Microplate spectrophotometer capable of reading absorbance at 412 nm

Preparation of Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10% glycerol). The final concentration will depend on the specific activity of the enzyme.

-

Assay Buffer: Prepare the Tris-HCl buffer and adjust the pH to 8.0.

Enzyme Activity Assay Protocol

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

180 µL of Assay Buffer.

-

10 µL of the enzyme solution (or buffer for the no-enzyme control).

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add 10 µL of the this compound stock solution (or varying concentrations for kinetic studies) to each well to initiate the reaction. The final volume will be 200 µL.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 412 nm every 30 seconds for a total of 10-20 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of the product can be determined using the Beer-Lambert law (ε of p-nitrothiophenolate at 412 nm is approximately 13,600 M-1cm-1).

Hypothetical Data Presentation

The utility of this compound can be demonstrated through enzyme kinetic studies. The following tables present hypothetical data for the characterization of a putative DHA-specific thiolase.

Table 1: Michaelis-Menten Kinetic Parameters for a Hypothetical DHA-Thiolase

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound | 25 | 150 | 75 | 3.0 x 106 |

| pNPS-EPA | 45 | 100 | 50 | 1.1 x 106 |

| pNPS-AA | 80 | 60 | 30 | 3.75 x 105 |

Data are hypothetical and for illustrative purposes.

Table 2: Inhibition of the Hypothetical DHA-Thiolase by Novel Inhibitors

| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |

| Inhibitor A | Competitive | 15 | 7.5 |

| Inhibitor B | Non-competitive | 30 | 30 |

| Inhibitor C | Uncompetitive | 50 | 25 |

Data are hypothetical and for illustrative purposes.

Plausible Signaling Pathway Involvement

DHA and its metabolites are known to be involved in various signaling pathways, including the resolution of inflammation and neuroprotection. A hypothetical enzyme that metabolizes DHA, which could be studied using this compound, might be a key regulator in such a pathway. For instance, it could be involved in the generation of a signaling molecule derived from DHA.

Figure 2: A plausible signaling cascade involving a DHA-metabolizing enzyme.

Applications in Drug Development

The this compound assay system provides a robust platform for high-throughput screening (HTS) of compound libraries to identify novel inhibitors or activators of DHA-metabolizing enzymes. Such compounds could be valuable as research tools or as starting points for the development of new therapeutics for inflammatory or neurodegenerative diseases.

Figure 3: Workflow for inhibitor screening using the this compound assay.

Conclusion

While this compound is presented here as a conceptual tool, its design is based on well-established principles of chromogenic enzyme assays. The development of such a substrate would provide a valuable method for studying the enzymes involved in DHA metabolism with high sensitivity and in a continuous manner. This would facilitate a deeper understanding of the biological roles of DHA and aid in the discovery of novel therapeutic agents targeting these pathways. Researchers in the fields of lipid biochemistry, neurobiology, and pharmacology are encouraged to consider the synthesis and application of such novel chemical probes.

References

- 1. mdpi.com [mdpi.com]

- 2. Whole-body synthesis secretion of docosahexaenoic acid from circulating eicosapentaenoic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Nitrophenyl Docosahexaenoate (pNPS-DHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-nitrophenyl docosahexaenoate (pNPS-DHA), a chromogenic substrate valuable for enzymatic studies. While the acronym "this compound" is not standard, it is inferred to represent the ester formed between p-nitrophenol and docosahexaenoic acid (DHA). This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its application in enzymatic assays. Furthermore, it visualizes key experimental workflows and a relevant biological signaling pathway.

Chemical Structure and Properties

p-Nitrophenyl docosahexaenoate is an ester composed of the omega-3 fatty acid docosahexaenoic acid (DHA) and the chromogenic molecule p-nitrophenol. The ester linkage connects the carboxyl group of DHA to the hydroxyl group of p-nitrophenol.

Chemical Structure:

Physicochemical Properties

| Property | p-Nitrophenol | Docosahexaenoic Acid (DHA) | p-Nitrophenyl Docosahexaenoate (this compound) (Estimated) |

| Molecular Formula | C₆H₅NO₃ | C₂₂H₃₂O₂ | C₂₈H₃₅NO₄ |

| Molecular Weight ( g/mol ) | 139.11 | 328.49 | 465.59 |

| Appearance | Colorless to pale yellow crystals[1] | Pale yellow oil | Likely a pale yellow, oily or waxy solid |

| Solubility | Soluble in water, ethanol, ether | Insoluble in water; soluble in ethanol, methanol, chloroform | Insoluble in water; soluble in organic solvents like ethanol, DMSO, and DMF |

| Melting Point (°C) | 113-114 | -44 | Not determined |

| Boiling Point (°C) | 279 | 446.7 | Not determined |

| pKa | 7.15 | ~4-5 | Not applicable |

Experimental Protocols

Synthesis of p-Nitrophenyl Docosahexaenoate (this compound)

A plausible method for the synthesis of this compound is via Steglich esterification, a common method for forming esters from carboxylic acids and alcohols.

Materials:

-

Docosahexaenoic acid (DHA)

-

p-Nitrophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve docosahexaenoic acid (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Coupling Agents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) as a catalyst.

-

Initiation of Esterification: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of dichloromethane.

-

Extraction: Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Enzymatic Assay Using this compound

This compound can be used as a substrate to measure the activity of lipases and esterases. The enzymatic hydrolysis of the ester bond releases p-nitrophenol, which is a chromophore that can be quantified spectrophotometrically at approximately 410 nm.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO or ethanol)

-

Enzyme solution (e.g., lipase (B570770) from Candida rugosa)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare Substrate Emulsion: For a typical assay, the this compound stock solution needs to be emulsified in the assay buffer. This can be achieved by adding the stock solution to the buffer while vortexing or sonicating. The final concentration of the substrate in the assay will need to be optimized but is often in the range of 100-500 µM.

-

Set up the Reaction: In a 96-well microplate, add the assay buffer to each well.

-

Add Enzyme: Add a specific volume of the enzyme solution to the appropriate wells. Include control wells with no enzyme (blank) to account for any non-enzymatic hydrolysis of the substrate.

-

Initiate the Reaction: Add the this compound substrate emulsion to all wells to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Incubate and Measure: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance at 410 nm at regular time intervals (e.g., every minute for 10-30 minutes) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of the enzyme-containing wells at each time point.

-

Plot the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (which needs to be determined experimentally but is typically around 18,000 M⁻¹cm⁻¹ at pH > 8), c is the concentration of p-nitrophenol, and l is the path length of the light in the well.

-

Visualizations

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis and Purification of p-Nitrophenyl Docosahexaenoate (pNPS-DHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of p-nitrophenyl docosahexaenoate (pNPS-DHA), a valuable chromogenic substrate for esterase and lipase (B570770) activity assays, particularly in the context of drug discovery and development. This document outlines detailed experimental protocols, data presentation in a structured format, and visualizations of the key processes.

Introduction

p-Nitrophenyl esters are widely utilized as substrates in biochemical assays due to the release of the chromogenic p-nitrophenolate anion upon enzymatic hydrolysis, which can be conveniently monitored spectrophotometrically. Docosahexaenoic acid (DHA), an omega-3 fatty acid, is of significant interest in pharmaceutical research due to its numerous physiological roles. The synthesis of this compound provides a crucial tool for studying the enzymes involved in DHA metabolism and for screening potential modulators of these enzymes. This guide details a reliable method for the synthesis and subsequent purification of this compound to a high degree of purity, suitable for sensitive enzymatic assays.

Synthesis of p-Nitrophenyl Docosahexaenoate (this compound)

The synthesis of this compound is achieved through the esterification of docosahexaenoic acid (DHA) with p-nitrophenol. A common and effective method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocol: Esterification of DHA with p-Nitrophenol

Materials:

-

Docosahexaenoic acid (DHA)

-

p-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel (for column chromatography)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve docosahexaenoic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add p-nitrophenol (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Initiation of Reaction: Cool the mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is redissolved in diethyl ether or ethyl acetate and washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

Synthesis Pathway Diagram

Caption: Synthesis of this compound via DCC/DMAP-mediated esterification.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any side products. The primary methods for purifying this compound are column chromatography followed by recrystallization.

Experimental Protocol: Purification

3.1.1. Column Chromatography:

-

Column Preparation: A silica gel column is prepared using a slurry of silica gel in hexane.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent and loaded onto the column.

-

Elution: The product is eluted using a gradient of ethyl acetate in hexane. A typical gradient might start from 100% hexane and gradually increase to 5-10% ethyl acetate in hexane.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing pure this compound are combined and the solvent is removed under reduced pressure.

3.1.2. Recrystallization:

-

Solvent Selection: The purified this compound from column chromatography can be further purified by recrystallization. Suitable solvent systems include mixtures of hexane and ethyl acetate or ethanol (B145695) and water.

-

Procedure: Dissolve the compound in a minimum amount of a suitable hot solvent mixture. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. Actual values may vary depending on reaction scale and specific conditions.

| Parameter | Expected Value |

| Synthesis | |

| Molar Ratio (DHA:pNP:DCC) | 1 : 1.1 : 1.2 |

| Reaction Time (hours) | 12 - 24 |

| Crude Yield (%) | 80 - 95 |

| Purification | |

| Purity after Column Chromatography (%) | > 95 |

| Purity after Recrystallization (%) | > 99 |

| Overall Yield (%) | 60 - 80 |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the fractions from column chromatography. The Rf value will depend on the specific solvent system used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Expected signals would include characteristic peaks for the aromatic protons of the p-nitrophenyl group (typically in the range of 7.2-8.3 ppm), the vinyl protons of the DHA chain (around 5.3-5.5 ppm), and the aliphatic protons of the DHA chain.

-

13C NMR: Expected signals would include the carbonyl carbon of the ester (around 170 ppm), aromatic carbons, and the carbons of the DHA backbone.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected molecular ion peak [M+H]+ or [M+Na]+ should be observed.

Disclaimer: The experimental protocols and data provided in this guide are intended for informational purposes and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions should always be taken when handling chemicals.

An In-Depth Technical Guide on the Core Mechanism of Action of pNPS-DHA

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "pNPS-DHA" is not a standardized scientific nomenclature found in peer-reviewed literature. It is highly probable that "pNPS" refers to a nanoparticle system, such as Polymeric Nanoparticles or Protein-based Nanoparticles , used for the delivery of Docosahexaenoic Acid (DHA). Nanoparticle delivery systems are designed to improve the solubility, stability, bioavailability, and targeted delivery of therapeutic agents like DHA. This guide will focus on the well-established mechanisms of action of DHA, the active component, with the understanding that the "pNPS" carrier modulates its delivery and efficacy.

Executive Summary

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, exhibits pleiotropic therapeutic effects, including neuroprotective, anti-cancer, and anti-inflammatory activities. Its mechanisms of action are multifaceted, primarily involving the modulation of cellular membrane composition, direct interaction with signaling proteins, and the production of bioactive metabolites. DHA's incorporation into the plasma membrane, particularly leading to an increase in phosphatidylserine (B164497) (PS), facilitates the activation of key survival signaling pathways such as PI3K/Akt, Raf-1, and PKC. In the context of cancer, DHA induces apoptosis and inhibits proliferation by generating reactive oxygen species (ROS), modulating the expression of Bcl-2 family proteins, and arresting the cell cycle. Furthermore, DHA exerts potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and serving as a precursor for specialized pro-resolving mediators (SPMs) like resolvins and protectins. The utilization of a pNPS delivery system for DHA is anticipated to enhance these therapeutic effects by improving its pharmacokinetic and pharmacodynamic properties.

Core Mechanisms of Action of DHA

Neuroprotective Signaling Pathways

DHA is crucial for optimal brain function and development, with its neuroprotective effects mediated through several interconnected signaling pathways. A primary mechanism involves the DHA-stimulated synthesis of neuronal phosphatidylserine (PS).[1][2] The resulting enrichment of DHA-PS in neuronal membranes creates domains that facilitate the translocation and activation of critical survival kinases.[1][2]

-

PI3K/Akt Pathway: DHA promotes the accumulation of PS in the plasma membrane, which in turn facilitates the membrane translocation and activation of Akt in response to stimuli.[3] This PS-dependent interaction is particularly important for neuronal survival under conditions of limited survival signals.[3]

-

Raf-1 and PKC Signaling: Similar to Akt, the activation of Raf-1 and Protein Kinase C (PKC) is dependent on their translocation to the cell membrane. DHA-mediated increases in PS enhance this process, contributing to its neurotrophic functions.[1][3]

-

Synaptamide and GPR110 Signaling: DHA is a precursor to the endocannabinoid-like lipid mediator, synaptamide. Synaptamide promotes neurogenesis and synaptogenesis. It acts by binding to the GPR110 (ADGRF1) receptor, which triggers the cAMP/Protein Kinase A (PKA) signaling pathway and subsequent activation of the cAMP-response element-binding protein (CREB).[1]

Caption: DHA-mediated neuroprotective signaling pathways.

Anti-Cancer Mechanisms

DHA exerts cytotoxic effects against a variety of cancer cells through multiple mechanisms, including the induction of oxidative stress, modulation of apoptosis-related proteins, and cell cycle arrest.

-

Induction of Reactive Oxygen Species (ROS): DHA can increase the production of intracellular ROS in cancer cells. This is partly achieved by downregulating antioxidant enzymes like catalase. The accumulation of ROS leads to oxidative damage and triggers apoptotic pathways.

-

PI3K/Akt Pathway Inhibition: The increase in ROS can inactivate the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation in many cancers. Inhibition of Akt phosphorylation is a common downstream effect of DHA treatment.

-

Induction of Apoptosis: DHA induces apoptosis through both intrinsic and extrinsic pathways. It can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax. This leads to the activation of executioner caspases, like caspase-3, and subsequent cleavage of PARP.[4]

-

Cell Cycle Arrest: DHA has been shown to cause cell cycle arrest in different phases (G1 or G2/M) depending on the cancer cell type. This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs).[5]

Caption: Key anti-cancer mechanisms of DHA.

Anti-Inflammatory Effects

DHA modulates inflammatory responses through several mechanisms, primarily by altering the production of lipid mediators and cytokines.

-

Inhibition of Pro-inflammatory Mediators: DHA competes with arachidonic acid (AA) for incorporation into cell membranes. This reduces the substrate available for the synthesis of pro-inflammatory eicosanoids (e.g., prostaglandins (B1171923) and leukotrienes) derived from AA.

-

Production of Specialized Pro-Resolving Mediators (SPMs): DHA is a precursor to a class of potent anti-inflammatory and pro-resolving lipid mediators, including resolvins (D-series) and protectins (e.g., Neuroprotectin D1).[1][6] These molecules actively promote the resolution of inflammation.

-

Modulation of Cytokine Production: DHA can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] This is partly achieved by inhibiting the activation of the NF-κB signaling pathway, a key transcription factor for inflammatory genes.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. e-century.us [e-century.us]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docosahexaenoic acid (DHA), an omega-3 fatty acid, inhibits tumor growth and metastatic potential of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of pNPS-DHA

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the biological activity, mechanism of action, or experimental protocols for a compound identified as pNPS-DHA or p-nitrophenyl-docosahexaenoate.

While the individual components of this presumed molecule, p-nitrophenyl (pNP) and docosahexaenoic acid (DHA), are well-characterized in biochemical research, their conjugate "this compound" does not appear in published studies detailing its effects on biological systems. The acronym "pNPS" likely refers to p-nitrophenyl, a common chemical group used in the synthesis of chromogenic substrates for enzymatic assays.

The research landscape is rich with data on the multifaceted biological activities of docosahexaenoic acid (DHA) , a critical omega-3 fatty acid. DHA is known for its profound effects on neuronal and retinal function, as well as its anti-inflammatory and neuroprotective properties.[1][2]

Putative Structure and General Application

Based on standard chemical nomenclature, "this compound" would designate an ester linkage between the carboxyl group of DHA and the hydroxyl group of p-nitrophenol. Such p-nitrophenyl esters are frequently synthesized for use in biochemical assays to measure the activity of esterase and lipase (B570770) enzymes. The release of the p-nitrophenolate ion upon enzymatic cleavage results in a yellow color that can be quantified spectrophotometrically.

Biological Activities of Docosahexaenoic Acid (DHA)

For the benefit of researchers interested in the core fatty acid component, a summary of DHA's established biological activities is provided below. It is crucial to note that these activities pertain to DHA and its metabolites, and not to the this compound conjugate.

DHA exerts its effects through multiple mechanisms, including incorporation into cell membrane phospholipids, modulation of signaling pathways, and conversion to potent bioactive metabolites.[3][4]

Neuroprotective Signaling Pathways

DHA is a vital component of neuronal membranes and plays a significant role in neuroprotection.[1] One of the key mechanisms involves the enrichment of phosphatidylserine (B164497) (PS) in neuronal membranes. This enrichment facilitates the translocation and activation of several pro-survival kinases.

-

Akt/PI3K Pathway: Increased PS levels in the membrane promote the translocation and subsequent phosphorylation of Akt (Protein Kinase B), a central node in cell survival signaling.

-

Raf-1 and PKC Activation: The DHA-mediated increase in membrane PS also supports the activation of Raf-1 and Protein Kinase C (PKC), further contributing to neuronal survival and differentiation.

Below is a diagram illustrating the neuroprotective signaling cascade influenced by DHA.

References

A Technical Comparison of Docosahexaenoic Acid and its Synthetic Derivative, pNPS-DHA

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of docosahexaenoic acid (DHA), a vital omega-3 fatty acid, and pNPS-DHA, a synthetic derivative of its endocannabinoid metabolite, N-docosahexaenoyl ethanolamide (DHEA). While DHA is renowned for its broad neuroprotective and anti-inflammatory roles, this compound has emerged as a specific modulator of immunological responses, particularly in the context of allergy. This document details their distinct mechanisms of action, presents available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to inform future research and therapeutic development.

Introduction and Physicochemical Properties

Docosahexaenoic acid (DHA) is a 22-carbon polyunsaturated omega-3 fatty acid that is a primary structural component of the human brain, cerebral cortex, skin, and retina. Its importance in neuroscience and inflammation is well-established.[1][2] In the body, DHA can be metabolized into various bioactive molecules, including a class of N-acylethanolamines. One such metabolite is N-docosahexaenoyl ethanolamide (DHEA), also known as synaptamide (B1662480), which is recognized as an endocannabinoid-like compound with potent synaptogenic and anti-inflammatory activities.[3][4]

The fundamental physicochemical properties of DHA and this compound are summarized below.

| Property | Docosahexaenoic Acid (DHA) | This compound |

| Molecular Formula | C₂₂H₃₂O₂ | C₃₀H₄₀N₂O₅ |

| Molar Mass | 328.49 g/mol | 520.65 g/mol |

| Synonyms | Cervonic acid | Compound 19 |

| CAS Number | 6217-54-5 | 2454246-25-2 |

| Class | Omega-3 Fatty Acid | N-acylethanolamine Derivative |

Comparative Mechanisms of Action

The biological activities of DHA and this compound diverge significantly, reflecting their structural differences. DHA possesses pleiotropic effects across various cell types, while this compound's known activity is highly specific to mast cell function.

Docosahexaenoic Acid (DHA)

DHA's mechanisms are multifaceted:

-

Neuroprotection and Neurodevelopment: DHA promotes neuronal survival and development by stimulating the synthesis of phosphatidylserine (B164497) (PS), which facilitates the activation of pro-survival signaling kinases like Akt.[1] Its metabolite, synaptamide (DHEA), further promotes neurogenesis and synaptogenesis.[4]

-

Anti-inflammatory Signaling: DHA is a precursor to specialized pro-resolving mediators (SPMs) such as resolvins and protectins, which actively resolve inflammation.[7] It can also modulate the activity of inflammatory transcription factors like NF-κB and activate PPARγ.[8][9]

-

Mast Cell Modulation: In the context of allergy, DHA has been shown to inhibit the secretion of pro-inflammatory cytokines like IL-4 and IL-13 from human mast cells.[10] It can also stabilize mast cells through nerve crosstalk, promoting the secretion of the anti-inflammatory cytokine IL-10.[11] Furthermore, DHA can directly interfere with B-cell signaling pathways (STAT6 and NF-κB) to inhibit the production of Immunoglobulin E (IgE), the key antibody in type I hypersensitivity reactions.[12]

This compound

The known mechanism of this compound is centered on the inhibition of IgE-mediated allergic responses. Its parent compound, DHEA, has been shown to suppress the degranulation of mast cells in a dose-dependent manner.[1] This effect is attributed to a decrease in intracellular Ca²⁺ influx, a critical step for the release of histamine (B1213489) and other allergic mediators from mast cell granules.[1] this compound is reported to be a potent inhibitor of this process.

The signaling pathway for IgE-mediated mast cell degranulation involves the cross-linking of IgE bound to its high-affinity receptor, FcεRI, on the mast cell surface. This event triggers a cascade involving Lyn and Syk kinases, phosphorylation of adaptor proteins, activation of phospholipase Cγ (PLCγ), and ultimately, the generation of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺, which in turn opens store-operated Ca²⁺ channels on the plasma membrane, leading to the sustained influx required for degranulation. It is hypothesized that this compound, like its parent DHEA, intervenes in this cascade by modulating Ca²⁺ signaling.

Quantitative Data Summary

Direct comparative studies providing quantitative efficacy data for this compound against DHA or DHEA are lacking in peer-reviewed literature. However, data on the individual compounds in relevant assays have been reported.

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| This compound | Anti-degranulation | RBL-2H3 Mast Cells | Inhibition of IgE-mediated degranulation | IC₅₀ = 15 µM | [6] |

| DHEA | Anti-degranulation | RBL-2H3 Mast Cells | Inhibition of IgE-mediated degranulation | Dose-dependent inhibition | [1] |

| DHA | Cytokine Secretion | HMC-1 Mast Cells | Inhibition of IL-13 secretion | Significant reduction at 25 µM | [10] |

Note: The IC₅₀ for DHEA in the same assay is not specified in the cited study, precluding a direct potency comparison with this compound from this source.

Experimental Methodologies

The primary in vitro method for evaluating the anti-allergic potential of compounds like this compound is the mast cell degranulation assay, typically using the Rat Basophilic Leukemia (RBL-2H3) cell line.

RBL-2H3 Mast Cell Degranulation Assay

This assay quantifies the release of granular contents, such as the enzyme β-hexosaminidase, following an allergic stimulus.[13]

Protocol Outline:

-

Cell Culture: RBL-2H3 cells are cultured in appropriate media (e.g., MEM with 20% FBS and antibiotics) and seeded into 96-well plates.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE. This allows the IgE antibodies to bind to the FcεRI receptors on the cell surface.

-

Washing: Unbound IgE is removed by washing the cells with a buffered salt solution (e.g., Tyrode's buffer).

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a defined period (e.g., 1 hour).

-

Antigen Challenge: Degranulation is triggered by adding the antigen, DNP-human serum albumin (DNP-HSA), which cross-links the IgE-FcεRI complexes.

-

Quantification of Degranulation:

-

The reaction is stopped by placing the plate on ice. The supernatant, containing released β-hexosaminidase, is collected.

-

The remaining cells are lysed (e.g., with Triton X-100) to measure the total cellular β-hexosaminidase content.

-

The supernatant and lysate are incubated with a fluorogenic or chromogenic substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

The resulting fluorescence or absorbance is measured using a plate reader.

-

-

Data Analysis: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount (supernatant + cell lysate). The IC₅₀ value is determined from the dose-response curve.

Conclusion

Docosahexaenoic acid and its synthetic derivative this compound represent a compelling example of how structural modification can refine and specify the biological activity of a natural compound. DHA is a pleiotropic molecule with foundational roles in neural health and the resolution of inflammation. Its metabolite, DHEA (synaptamide), acts as an endocannabinoid-like signaling molecule with its own distinct activities, including the modulation of allergic responses.

This compound appears to be a tool compound designed to potently and specifically target the IgE-mediated degranulation pathway in mast cells. The available data, though limited, suggests it is a more specialized agent than its parent molecules in this context. For researchers in immunology and drug development for allergic diseases, this compound offers a specific probe for investigating mast cell stabilization. In contrast, DHA and DHEA remain subjects of broader interest for their potential therapeutic benefits in neurodegenerative and inflammatory diseases. Further research, including direct comparative studies and the identification of this compound's precise molecular target, is necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Docosahexaenoyl ethanolamide mitigates IgE-mediated allergic reactions by inhibiting mast cell degranulation and regulating allergy-related immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synaptamide, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A synaptogenic amide N-docosahexaenoylethanolamide promotes hippocampal development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. n-3 Long-chain PUFA reduce allergy-related mediator release by human mast cells in vitro via inhibition of reactive oxygen species | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. Docosahexaenoic acid (DHA) promotes recovery from postoperative ileus and the repair of the injured intestinal barrier through mast cell-nerve crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Axis of DHA and Phosphatidylserine: A Technical Review of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the literature concerning the pivotal relationship between docosahexaenoic acid (DHA) and phosphatidylserine (B164497) (PS) in promoting neuronal health and survival. While the specific term "pNPS-DHA" did not yield direct results in a comprehensive literature search, the evidence strongly points towards a focus on DHA-enriched phosphatidylserine, particularly within a neuronal context, and its profound impact on key signaling cascades. This document synthesizes the current understanding of the synthesis, biological activities, and therapeutic potential of DHA-PS, with a focus on quantitative data, detailed experimental methodologies, and the visualization of associated signaling pathways.

Executive Summary

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of neuronal membranes. Its neuroprotective effects are, in significant part, mediated by its ability to increase the synthesis and accumulation of phosphatidylserine (PS), the primary acidic phospholipid in the brain. This enrichment of DHA-containing PS in neuronal membranes serves as a crucial platform for the recruitment and activation of several key protein kinases, thereby initiating signaling cascades that are fundamental for neuronal survival, differentiation, and plasticity. This guide will explore the intricate mechanisms of action, with a particular focus on the PI3K/Akt, Raf-1, and PKC signaling pathways.

Synthesis and Chemical Properties of DHA-Enriched Phosphatidylserine

The synthesis of DHA-enriched phosphatidylserine (DHA-PS) can be achieved through both biological and enzymatic processes. In neuronal cells, DHA supplementation has been shown to specifically increase the levels of total PS.[1][2] This is a cell-type-specific phenomenon, as similar increases are not observed in non-neuronal cells.[1][2]

Enzymatic synthesis offers a more controlled approach for producing DHA-PS for research and potential therapeutic applications. One common method is the transesterification of phospholipids (B1166683) like phosphatidylcholine (PC) with DHA-rich sources, such as algal oil, using phospholipase D.[3][4] For instance, DHA-PS has been synthesized from DHA-PC, which was purified from squid roe, with a resulting purity of 95.1%.[4] The fatty acid composition of these synthesized phospholipids is critical to their function, with 18:0/22:6 (stearoyl-DHA) being a highly abundant species of PS in the brain.[4]

Core Signaling Pathways Modulated by DHA-Phosphatidylserine

The enrichment of DHA in neuronal membrane phosphatidylserine creates a unique microenvironment that facilitates the translocation and activation of several key signaling proteins. This is a critical mechanism for neuroprotection, especially under conditions of cellular stress.[5][6]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade for cell survival and proliferation. DHA-mediated increases in membrane PS have been shown to enhance the translocation of Akt to the plasma membrane, a prerequisite for its activation.[7][8] This enhanced translocation facilitates the phosphorylation of Akt at Thr-308 and Ser-473, leading to its full activation.[7][8] Activated Akt then phosphorylates a range of downstream targets that inhibit apoptosis, including Bad and caspase-9, and promotes cell survival.[7] It is important to note that DHA enrichment does not appear to alter the activation of PI3K itself, but rather enhances the efficiency of Akt recruitment and activation.[8]

The Raf-1 Signaling Pathway

The Raf-1 kinase is a key component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation, differentiation, and survival. Similar to Akt, the activation of Raf-1 requires its translocation to the plasma membrane. DHA-induced increases in PS facilitate this recruitment and subsequent activation of the Raf-1/MEK/ERK signaling cascade, contributing to its neuroprotective effects.[6][9] The anionic properties of PS in the membrane are thought to provide docking sites for proteins like the small GTPase Ras, which in turn recruits and activates Raf-1.[10]

The Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are involved in a multitude of cellular processes. The activation of conventional and novel PKC isoforms is dependent on their translocation to the cell membrane.[11] Studies have shown that DHA can modulate PKC activity, with some reports indicating activation and others inhibition, depending on the cellular context.[11][12][13] In the context of neuroprotection, DHA-mediated increases in PS are thought to facilitate the membrane translocation and activation of certain PKC isoforms, contributing to cell survival signaling.[6][9] Conversely, in other cell types like cardiomyocytes, DHA has been shown to inhibit phenylephrine-induced PKC translocation and activation.[11][13]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the reviewed literature regarding the experimental conditions and observed effects of DHA and DHA-PS.

Table 1: In Vitro Experimental Conditions

| Parameter | Value | Cell Type | Reference |

| DHA Concentration | 20 µM | Neuro 2A, CHO-K1, NIH-3T3, HEK-293 | [1] |

| DHA-PS Concentration | 10 µg/mL | Primary Hippocampal Neurons | [14] |

| EPA-PS Concentration | 10 µg/mL | Primary Hippocampal Neurons | [14] |

| H₂O₂ Concentration | 400 µmol/L | Primary Hippocampal Neurons | [14] |

| t-BHP Concentration | 100 µmol/L | Primary Hippocampal Neurons | [14] |

Table 2: Observed Effects of DHA-PS and EPA-PS on Neuronal Cells

| Treatment | Effect | Observation | Reference |

| DHA-PS | Neuroprotection | Superior to EPA-PS in inhibiting Caspase 3 expression. | [14] |

| EPA-PS | Neuroprotection | More effective than DHA-PS in reducing BAX/Bcl-2 ratio. | [14] |

| EPA-PS | Neuroprotection | More pronounced protective effect through the TrkB/ERK/CREB pathway. | [14] |

| DHA-PS and EPA-PS | Anti-apoptotic | Significantly reduced protein levels of Caspase 9 and Caspase 3. | [14] |

| DHA-PS and EPA-PS | Mitochondrial Function | Markedly inhibited oxidative stress-mediated mitochondrial dysfunction. | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for researchers aiming to investigate the effects of DHA and phosphatidylserine.

Primary Hippocampal Neuron Culture

-

Source: Hippocampi are isolated from the brains of neonatal Sprague Dawley (SD) rats (P0).[14]

-

Procedure:

-

The hippocampal tissues are dissected and divided into 1 mm³ pieces.[14]

-

The tissue is then dissociated into single cells, typically using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

-

Cells are plated on culture dishes or coverslips pre-coated with an adhesion factor such as poly-L-lysine.

-

Neurons are maintained in a specific neuron culture medium, such as Neurobasal medium supplemented with B-27 and GlutaMAX, in a humidified incubator at 37°C and 5% CO₂.[15]

-

Half of the culture medium is replaced with fresh medium every 2-3 days.

-

Cell Treatment and Induction of Oxidative Stress

-

Treatment: Primary hippocampal neurons are incubated with 10 µg/mL EPA-PS or 10 µg/mL DHA-PS for 24 hours.[14]

-

Oxidative Stress Induction:

-

After the initial treatment, cells are exposed to 400 µmol/L H₂O₂ for 24 hours or 100 µmol/L t-BHP for 4 hours to induce oxidative damage.[14]

-

-

Morphological Analysis: Cellular morphology is observed using a microscope to assess the protective effects of the treatments against oxidative damage.[14]

Western Blot Analysis for Signaling Proteins

-

Purpose: To determine the expression and phosphorylation status of key proteins in the signaling pathways of interest (e.g., Akt, ERK, CREB, caspases).

-

Procedure:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-Caspase 3).

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified to determine relative protein expression levels.

-

Experimental Workflow for Assessing Neuroprotective Effects

Conclusion and Future Directions

The evidence strongly supports the crucial role of DHA in promoting the accumulation of phosphatidylserine in neuronal membranes, which in turn acts as a key signaling hub for neuroprotection. The facilitation of the PI3K/Akt, Raf-1, and PKC signaling pathways underscores the multifaceted benefits of DHA for neuronal health. While the term "this compound" is not standard, the underlying concept of a neuroprotective phosphatidylserine enriched with DHA is a scientifically robust and promising area for further research.

Future investigations should aim to:

-

Elucidate the precise molecular mechanisms by which DHA specifically increases PS levels in neurons.

-

Explore the therapeutic potential of exogenously administered DHA-PS in various models of neurodegenerative diseases.

-

Conduct detailed lipidomic analyses to understand the full spectrum of changes in membrane composition following DHA supplementation.

-

Investigate the interplay between these signaling pathways and their downstream targets in greater detail.

This technical guide provides a solid foundation for researchers and drug development professionals to delve deeper into the promising neuroprotective strategies centered around the synergistic relationship between DHA and phosphatidylserine.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Green biosynthesis of rare DHA-phospholipids by lipase-catalyzed transesterification with edible algal oil in solvent-free system and catalytic mechanism study [frontiersin.org]

- 4. Recovery of brain DHA-containing phosphatidylserine and ethanolamine plasmalogen after dietary DHA-enriched phosphatidylcholine and phosphatidylserine in SAMP8 mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. pnas.org [pnas.org]

- 9. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Docosahexaenoic acid inhibits protein kinase C translocation/activation and cardiac hypertrophy in rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docosahexaenoic acid induces increases in [Ca2+]i via inositol 1,4,5-triphosphate production and activates protein kinase C gamma and -delta via phosphatidylserine binding site: implication in apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Docosahexaenoic acid inhibits protein kinase C translocation/activation and cardiac hypertrophy in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to para-Nitrophenyl-Docosahexaenoate (pNPS-DHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

para-Nitrophenyl-docosahexaenoate (pNPS-DHA), a synthetic ester of docosahexaenoic acid (DHA), serves as a valuable research tool in the field of lipid biochemistry. While not a therapeutic agent itself, its utility lies in its application as a chromogenic substrate for the sensitive and continuous assay of lipolytic enzymes, such as lipases and esterases. The enzymatic hydrolysis of this compound releases para-nitrophenol (pNP), a yellow-colored compound that can be readily quantified by spectrophotometry. This allows for the determination of enzyme kinetics and activity. This technical guide provides a comprehensive overview of the discovery and history of p-nitrophenyl esters as enzymatic substrates, detailed experimental protocols for the synthesis and use of this compound, and a summary of relevant quantitative data.

Discovery and History

The use of para-nitrophenyl (B135317) esters as chromogenic substrates for assaying hydrolytic enzymes dates back to the mid-20th century. The principle of the assay is based on the enzymatic cleavage of the ester bond, which liberates the fatty acid (in this case, DHA) and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-420 nm. The rate of formation of the yellow color is directly proportional to the enzyme's activity.

This method gained popularity due to its simplicity, sensitivity, and suitability for continuous monitoring of enzyme kinetics, making it adaptable for high-throughput screening. While the initial applications focused on enzymes like chymotrypsin (B1334515) and phosphatases, the methodology was soon extended to lipases and esterases using p-nitrophenyl esters of various fatty acids. The choice of the fatty acid moiety, such as DHA, allows for the investigation of enzyme specificity towards different lipid substrates.

Synthesis of para-Nitrophenyl-Docosahexaenoate (this compound)

The synthesis of this compound can be achieved through several standard esterification methods. A common and effective approach involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocol: Synthesis of this compound

Materials:

-

Docosahexaenoic acid (DHA)

-

para-Nitrophenol (pNP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve DHA (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

-

Slowly add the DCC solution dropwise to the DHA and p-nitrophenol mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to obtain the pure p-nitrophenyl-docosahexaenoate.

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Enzyme Assays

This compound is primarily used as a substrate to determine the activity of lipases and esterases. The following protocol provides a general framework for such an assay.

Experimental Protocol: Lipase (B570770) Activity Assay using this compound

Materials:

-

This compound stock solution (e.g., 10 mM in isopropanol (B130326) or acetonitrile)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Emulsifying agents (e.g., Triton X-100, gum arabic)

-

Lipase/esterase enzyme solution of unknown concentration

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the Substrate Emulsion:

-

Mix the this compound stock solution with the assay buffer containing an emulsifying agent (e.g., 0.5% v/v Triton X-100) to achieve the desired final substrate concentration. The solution should be freshly prepared and vortexed to ensure a stable emulsion.

-

-

Set up the Reaction:

-

In the wells of a 96-well microplate, add a specific volume of the substrate emulsion (e.g., 180 µL).

-

Include control wells with the substrate emulsion but without the enzyme (blank) to account for any non-enzymatic hydrolysis.

-

Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

-

-

Initiate the Reaction:

-

Add a small volume of the enzyme solution (e.g., 20 µL) to the wells to start the reaction.

-

-

Monitor the Reaction:

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.

-

Subtract the rate of the blank from the rate of the enzyme-containing samples.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (U/mL) = (ΔA/min * V_total) / (ε * l * V_enzyme)

-

Where:

-

ΔA/min is the rate of absorbance change per minute.

-

V_total is the total reaction volume in mL.

-

ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., ~18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm).

-

l is the path length in cm.

-

V_enzyme is the volume of the enzyme solution added in mL.

-

-

-

One unit (U) of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.

-

Quantitative Data

The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined by measuring the initial reaction rates at varying substrate concentrations. While specific kinetic data for this compound is not widely published, the following table summarizes representative kinetic data for various lipases with other p-nitrophenyl esters, illustrating the utility of this class of substrates. It is expected that this compound would yield similar data when used to characterize lipases with a preference for long-chain polyunsaturated fatty acids.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) |

| Thermomyces lanuginosus Lipase | p-Nitrophenyl butyrate (B1204436) (pNPB) | 0.83 | 0.95 |

| Thermomyces lanuginosus Lipase | p-Nitrophenyl octanoate (B1194180) (pNPO) | - | 1.1 |

| Thermomyces lanuginosus Lipase | p-Nitrophenyl palmitate (pNPP) | - | 0.18 |

| Pseudomonas aeruginosa Lipase (OML) | p-Nitrophenyl palmitate (pNPP) | 1.27 | 333.33 |

Note: The data presented are from different studies and experimental conditions may vary.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Enzymatic Assay Workflow

Caption: Workflow for a lipase assay using this compound.

Enzymatic Hydrolysis Pathway

Caption: Enzymatic hydrolysis of this compound.

pNPS-DHA: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). para-nitrophenyl (B135317) S-docosahexaenoyl thioester (pNPS-DHA) is a research chemical. All users must consult the official Safety Data Sheet provided by the manufacturer before handling this compound and adhere to all institutional and governmental safety regulations.

Introduction

para-nitrophenyl S-docosahexaenoyl thioester (this compound) is a derivative of docosahexaenoic acid (DHA) with reported anti-allergic properties.[1] Specifically, it has been shown to inhibit the degranulation of RBL-2H3 mast cells with a half-maximal inhibitory concentration (IC50) of 15 µM and to inhibit IgE-dependent passive cutaneous anaphylaxis in mice.[1] This guide provides a summary of the available safety and handling information for this compound, intended for use by professionals in research and drug development.

Chemical and Physical Properties

Limited public information is available regarding the specific physical properties of this compound. The following table summarizes the known data.

| Property | Value | Source |

| CAS Number | 2454246-25-2 | [1] |

| Molecular Formula | C28H36N2O5S | [1] |

| Molecular Weight | 512.7 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solution in methyl acetate | [1] |

Safety and Handling

A complete, publicly available Safety Data Sheet (SDS) for this compound has not been identified. The information provided by suppliers indicates that the compound should be considered hazardous until more information is available.[2][3] The following guidelines are based on general precautions for handling thioesters, para-nitrophenyl compounds, and the limited information available for this compound.

Hazard Identification

| Hazard | Description |

| Acute Toxicity | Specific data for this compound is unavailable. However, related compounds, para-nitrophenyl esters, may be harmful if swallowed, inhaled, or absorbed through the skin. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Reactivity | Thioesters can be reactive compounds. Avoid contact with strong oxidizing agents, strong acids, and strong bases. |

Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye/Face Protection | Wear chemical safety goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts or aerosols may be generated, a respirator may be required. |

Storage and Stability

| Condition | Recommendation |

| Storage Temperature | Store at -20°C. |

| Stability | Stable for at least two years when stored as recommended. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. |

First Aid Measures

| Exposure | Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |

Experimental Protocols and Workflows

Detailed experimental protocols for the use of this compound are not widely published. The following represents a generalized workflow for an in vitro cell-based assay, such as the mast cell degranulation assay mentioned in the product literature.

Caption: Generalized workflow for an in vitro mast cell degranulation assay.

Biological Activity and Signaling Pathways

This compound has been shown to inhibit IgE-dependent mast cell degranulation.[1] This process is a key event in allergic and inflammatory responses. The binding of an allergen to IgE antibodies on the surface of mast cells triggers a complex signaling cascade, leading to the release of inflammatory mediators. The exact mechanism of this compound is not elucidated, but it is presumed to interfere with this pathway.

Caption: IgE-mediated mast cell degranulation pathway and presumed inhibition by this compound.

References

An In-depth Technical Guide to the Stability and Storage of p-Nitrophenyl Succinate-Docosahexaenoic Acid (pNPS-DHA)

Disclaimer: No direct stability, storage, or experimental data for a compound specifically named "pNPS-DHA" has been found in publicly available scientific literature. This guide has been developed by extrapolating information from studies on docosahexaenoic acid (DHA), its various esterified forms, and other related p-nitrophenyl esters. The term "this compound" is interpreted as a conjugate of p-nitrophenyl succinate (B1194679) and docosahexaenoic acid. The information presented herein should be regarded as a foundational guideline for researchers, scientists, and drug development professionals. Empirical validation is strongly recommended for the specific this compound conjugate .

Introduction

Docosahexaenoic acid (DHA) is a long-chain polyunsaturated omega-3 fatty acid, crucial for various physiological functions. Its high degree of unsaturation, however, renders it susceptible to oxidative degradation, which can compromise its therapeutic efficacy and lead to the formation of potentially harmful byproducts. Esterification of DHA is a common strategy to enhance its stability. This guide focuses on the putative compound p-nitrophenyl succinate-docosahexaenoic acid (this compound), providing a comprehensive overview of its likely stability profile, recommended storage conditions, and methodologies for its assessment.

Chemical Structure and Postulated Degradation Pathway

The chemical structure of this compound is presumed to involve an ester linkage between the hydroxyl group of DHA and one of the carboxylic acid groups of p-nitrophenyl succinate. The primary degradation pathway for this compound is anticipated to be oxidation of the polyunsaturated DHA backbone.

Caption: Postulated oxidative degradation pathway of the DHA moiety in this compound.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, oxygen, and the presence of pro-oxidants or antioxidants. The following table summarizes the expected stability under various conditions, based on data for DHA and its esters.

| Parameter | Condition | Expected Stability of this compound | Rationale |

| Temperature | -20°C | High | Recommended for long-term storage of p-nitrophenyl esters and DHA to minimize oxidation.[1][2] |

| 4°C | Moderate | Suitable for short-term storage; some degradation may occur over weeks to months. | |

| Ambient (20-25°C) | Low | Significant degradation expected, especially over extended periods. | |

| Elevated (>40°C) | Very Low | Rapid degradation is highly probable.[3] | |

| Light | Dark | High | Protection from light is crucial to prevent photo-oxidation. |

| Exposed to UV/Visible Light | Very Low | Light can initiate and accelerate oxidative degradation.[3] | |

| Atmosphere | Inert (Nitrogen/Argon) | High | Exclusion of oxygen is a primary method for preserving polyunsaturated fatty acids. |

| Air (Oxygen) | Low to Moderate | Oxygen is a key reactant in the oxidative degradation pathway.[3] | |

| pH | Neutral (pH 7) | Moderate | Stability is generally higher around neutral pH. |

| Acidic/Alkaline | Low | Extreme pH can catalyze the hydrolysis of the ester linkages. | |

| Presence of Metals | Absent | High | |

| Present (e.g., Fe, Cu) | Very Low | Metal ions can act as catalysts for the formation of free radicals and the decomposition of hydroperoxides.[3] |

Recommended Storage and Handling Conditions

Based on the extrapolated stability profile, the following storage and handling conditions are recommended for this compound to ensure its integrity.

| Condition | Recommendation |

| Long-term Storage (> 1 month) | Store at -20°C or below in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in a dark location. |

| Short-term Storage (< 1 month) | Store at 2-8°C under an inert atmosphere and protected from light. |

| Handling | Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture. Handle under an inert atmosphere whenever possible. Use clean, metal-free spatulas and glassware. Avoid exposure to direct sunlight or strong artificial light. |

| Solvents | If in solution, use deoxygenated solvents. Store solutions at low temperatures and use promptly. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include methods to monitor the degradation of the parent compound and the appearance of degradation products.

References

Unraveling the Neuroprotective Potential of Docosahexaenoic Acid (DHA) through Phosphatidylserine-Dependent Signaling: A Technical Whitepaper

A Note on Terminology: The term "pNPS-DHA" is not a standard recognized identifier in peer-reviewed scientific literature. This technical guide interprets the user's query to explore the theoretical applications of Docosahexaenoic Acid (DHA) as they relate to its profound influence on p hosphatidyls erine (PS)-dependent n europrotective s ignaling. This interpretation is based on the robust scientific evidence linking DHA's beneficial effects in the nervous system to its modulation of PS-dependent pathways.

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the core theoretical applications of DHA in neuroprotection, with a focus on its modulation of phosphatidylserine-dependent signaling pathways.

Executive Summary

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of neuronal cell membranes and plays a pivotal role in brain development and function.[1][2] A significant body of research indicates that DHA exerts potent neuroprotective effects by modulating specific intracellular signaling cascades. A core mechanism underlying these effects is the DHA-mediated enrichment of phosphatidylserine (B164497) (PS) in neuronal membranes. This alteration in membrane composition facilitates the translocation and activation of key survival kinases, including Akt, Raf-1, and Protein Kinase C (PKC).[1][3] The theoretical applications of leveraging this DHA-PS signaling axis are vast, ranging from therapeutic strategies for neurodegenerative diseases to enhancing neuronal resilience against ischemic or oxidative stress. This document will explore these applications, the underlying signaling pathways, and the experimental frameworks used to investigate them.

Core Theoretical Applications

The primary theoretical application of DHA in the context of PS-dependent signaling is the enhancement of neuronal survival and function . By promoting the accumulation of PS in the plasma membrane, DHA provides a critical platform for the activation of pro-survival signaling pathways, which has significant implications for:

-

Neuroprotection in Neurodegenerative Diseases: Conditions such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. By bolstering PS-dependent activation of survival kinases like Akt, DHA could theoretically mitigate apoptotic processes and protect neurons from damage.

-

Ameliorating Ischemic Brain Injury: During events like stroke, neurons are subjected to extreme stress, often leading to cell death. The DHA-PS axis can enhance neuronal resilience by ensuring the robust activation of survival signals even when growth factor signaling (e.g., PIP3) is limited.[1]

-

Promoting Neurodevelopment: The signaling pathways influenced by DHA and PS, including the CREB and WNT pathways, are fundamental to neurogenesis, synaptogenesis, and neurite outgrowth.[3][4] Targeted modulation of these pathways with DHA could be a strategy to support healthy brain development and repair.

-

Anti-inflammatory Effects: DHA and its metabolites have well-documented anti-inflammatory properties.[5] This is partly achieved by modulating signaling pathways that are also influenced by membrane composition, such as those involving G-protein coupled receptors like GPR120 and transcription factors like NF-κB and PPARγ.[5][6]

Quantitative Data Summary

While the provided literature is largely descriptive of the mechanisms, the following table summarizes the key molecular interactions and their functional outcomes, providing a semi-quantitative framework for understanding the impact of DHA.

| Parameter | Effect of DHA Supplementation | Key Signaling Molecules Involved | Functional Outcome |

| Membrane Composition | ↑ Phosphatidylserine (PS) | N/A | Enhanced membrane fluidity and signaling platforms |

| Kinase Activation | ↑ p-Akt, ↑ p-Raf-1, ↑ p-PKC | Akt, Raf-1, PKC, PDK1, mTORC2 | ↑ Neuronal Survival, ↓ Apoptosis |

| Transcription Factors | ↑ CREB, ↑ WNT, ↓ NF-κB | CREB, β-catenin, NF-κB | ↑ Neurogenesis, ↑ Synaptogenesis, ↓ Inflammation |

| Metabolite Production | ↑ Neuroprotectin D1 (NPD1) | 15-LOX | ↑ Anti-inflammatory, ↑ Anti-apoptotic |

| Gene Expression | ↑ Bcl-2, ↓ BAX, BAD, BID, BIK | Bcl-2 family proteins | ↓ Apoptosis |

Key Signaling Pathways

DHA's enrichment of membrane PS is a critical upstream event that triggers several pro-survival signaling cascades.

PS-Dependent Kinase Activation